2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
Description
2-[2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a synthetic tetrahydroisoquinoline derivative characterized by a benzenesulfonyl group substituted with an ethoxy moiety at the para-position and an acetic acid group at the 1-position of the tetrahydroisoquinoline scaffold.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-2-25-15-7-9-16(10-8-15)26(23,24)20-12-11-14-5-3-4-6-17(14)18(20)13-19(21)22/h3-10,18H,2,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOWPNYNQJVOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves multiple steps, typically starting with the formation of the tetrahydroisoquinoline core. This is followed by the introduction of the ethoxybenzenesulfonyl group through sulfonylation reactions. The final step involves the addition of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
the synthesis generally follows standard organic synthesis protocols, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives of the original compound .
Scientific Research Applications
2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core may also play a role in binding to specific receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Substituent Impact on Physicochemical Properties: The ethoxy group in the target compound increases hydrophobicity (higher logP vs. Chlorine substitution enhances electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., in HIV-1 integrase inhibition) .
Biological Activity Trends: Acetic acid moiety confers polarity, balancing the lipophilicity of the sulfonyl group. This contrasts with ester or amide derivatives (e.g., methyl esters in ), which exhibit altered pharmacokinetics (e.g., prolonged half-life). Tetrahydroisoquinoline derivatives with bulkier substituents (e.g., tert-butoxycarbonyl in ) show reduced solubility but improved target specificity.
Synthetic Accessibility: The ethoxy-substituted compound can be synthesized via sulfonylation of tetrahydroisoquinoline intermediates using 4-ethoxybenzenesulfonyl chloride, paralleling methods for chloro analogs . Yields for similar compounds range from 33% to 90%, depending on reaction conditions and protecting group strategies .
Biological Activity
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of compounds known for their diverse biological activities. They often exhibit properties such as:
- Anticancer Activity : Many tetrahydroisoquinoline derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : These compounds can also possess antibacterial and antifungal activities, making them candidates for new antimicrobial agents.
- Neuroprotective Effects : Certain tetrahydroisoquinolines have shown promise in protecting neurons from damage, which is relevant in neurodegenerative diseases.
Anticancer Activity
In a study involving tetrahydroisoquinoline derivatives, compounds were shown to significantly reduce the viability of cancer cell lines such as melanoma and prostate cancer. The structure-activity relationship indicated that modifications at specific sites enhanced their potency against these cancers .
Antimicrobial Properties
Similar compounds have demonstrated activity against various bacterial strains. For example, certain tetrahydroisoquinoline derivatives were effective against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .
Case Study 1: Anticancer Efficacy
A derivative structurally related to "2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid" was tested in vitro against breast cancer cells. The study reported a dose-dependent decrease in cell proliferation and an increase in apoptosis markers after treatment with the compound at concentrations ranging from 10 µM to 50 µM.
Case Study 2: Neuroprotective Effects
Another study evaluated a related tetrahydroisoquinoline compound for neuroprotective effects in a model of oxidative stress. The results indicated that treatment with the compound reduced neuronal cell death and improved cell viability compared to control groups.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
